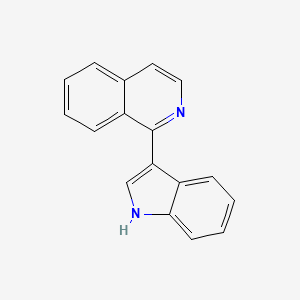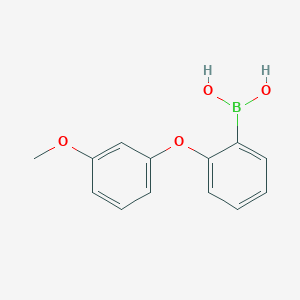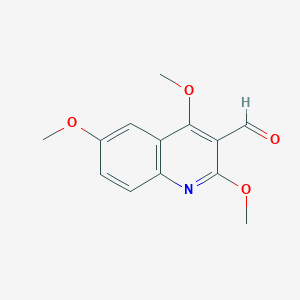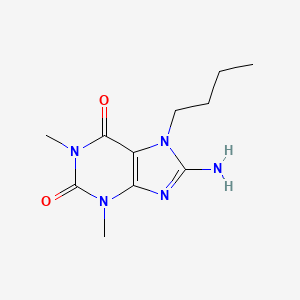![molecular formula C13H12O5 B11865934 2,5,7-Trimethoxy-[1,4]naphthoquinone CAS No. 5803-58-7](/img/structure/B11865934.png)
2,5,7-Trimethoxy-[1,4]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-Trimethoxy-[1,4]naphthoquinone is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound features three methoxy groups attached to the naphthoquinone core, which significantly influences its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethoxy-[1,4]naphthoquinone typically involves the methoxylation of 1,4-naphthoquinone derivatives. One common method includes the reaction of 1,4-naphthoquinone with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. This process introduces methoxy groups at the desired positions on the naphthoquinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,7-Trimethoxy-[1,4]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
2,5,7-Trimethoxy-[1,4]naphthoquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Research has shown potential anticancer properties, leading to studies on its use in cancer treatment.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2,5,7-Trimethoxy-[1,4]naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, which may contribute to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in natural dyes and exhibits antimicrobial activity.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits anticancer and antimicrobial properties.
Uniqueness
2,5,7-Trimethoxy-[1,4]naphthoquinone is unique due to the presence of three methoxy groups, which enhance its solubility and modify its biological activity compared to other naphthoquinone derivatives
Propriétés
Numéro CAS |
5803-58-7 |
|---|---|
Formule moléculaire |
C13H12O5 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
2,5,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O5/c1-16-7-4-8-12(10(5-7)17-2)9(14)6-11(18-3)13(8)15/h4-6H,1-3H3 |
Clé InChI |
PFRXZICTHLYYGK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


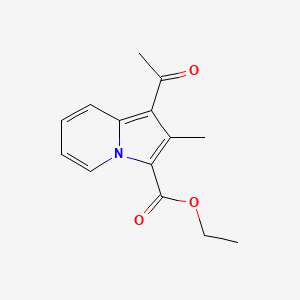

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)


